molecular formula C10H9NO5 B12869257 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole

Cat. No.: B12869257
M. Wt: 223.18 g/mol
InChI Key: SFVWRWNTZBUXPM-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s unique structure, which includes a benzene ring fused to an oxazole ring, makes it a valuable scaffold for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chrome acid, ozone.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.

    Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen.

    Imidazole: Contains two nitrogen atoms in the five-membered ring.

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and carboxy(hydroxy)methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-(6-methoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-5-2-3-6-7(4-5)16-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI Key

SFVWRWNTZBUXPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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